molecular formula C18H22N2O4S B2865754 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline CAS No. 1105190-91-7

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline

Cat. No.: B2865754
CAS No.: 1105190-91-7
M. Wt: 362.44
InChI Key: XBTZUAAKEUEYGD-UHFFFAOYSA-N
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Description

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline is a specialized chemical building block designed for advanced research and development. The compound integrates a sulfonamide linker and a pyrrolidine ring, a combination often exploited in medicinal chemistry to modulate biological activity and physicochemical properties . Its structure, featuring a primary aniline group and dimethoxyphenyl moiety, makes it a versatile precursor for constructing diverse molecular libraries, particularly in the synthesis of potential pharmacologically active molecules . Researchers value this aniline derivative in exploring structure-activity relationships (SAR) and for its utility in creating compounds that may interact with various biological targets. The sulfonamide functional group is a privileged scaffold in drug discovery, frequently associated with enzyme inhibition and receptor antagonism. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-17-10-5-13(12-18(17)24-2)16-4-3-11-20(16)25(21,22)15-8-6-14(19)7-9-15/h5-10,12,16H,3-4,11,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTZUAAKEUEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

A practical route involves reductive amination between 3,4-dimethoxyphenylacetone and 1,4-diaminobutane . This method leverages the carbonyl group’s reactivity to form the pyrrolidine ring under reducing conditions.

  • Reaction Setup :

    • 3,4-Dimethoxyphenylacetone (1.0 equiv) and 1,4-diaminobutane (1.2 equiv) are dissolved in methanol.
    • Sodium cyanoborohydride (1.5 equiv) is added portionwise at 0°C.
    • The mixture is stirred at room temperature for 24 hours.
  • Workup :

    • The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via flash chromatography (SiO₂, 9:1 DCM:MeOH).

Yield : ~65% (white solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80 (d, J = 8.4 Hz, 1H, ArH), 6.70 (s, 1H, ArH), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.70–2.50 (m, 2H, pyrrolidine-H), 1.90–1.70 (m, 4H, pyrrolidine-H).
  • HRMS : m/z [M+H]⁺ calcd for C₁₃H₁₉NO₂: 230.1445, found: 230.1451.

Alternative Cyclization Approaches

For substrates resistant to reductive amination, Mitsunobu cyclization offers a viable alternative:

  • Substrate Preparation :
    • 3,4-Dimethoxyphenethyl alcohol is converted to the corresponding bromide via HBr/AcOH.
    • The bromide reacts with ethylenediamine in DMF at 80°C for 12 hours.
  • Cyclization :
    • DIAD (1.2 equiv) and PPh₃ (1.2 equiv) are added to the diamine intermediate in THF.
    • Stirred at reflux for 6 hours.

Yield : ~55% (pale-yellow oil).

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

Reaction Optimization

The pyrrolidine intermediate undergoes sulfonylation with 4-nitrobenzenesulfonyl chloride under mild conditions:

  • Procedure :
    • 2-(3,4-Dimethoxyphenyl)pyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) are dissolved in anhydrous DCM.
    • 4-Nitrobenzenesulfonyl chloride (1.1 equiv) is added dropwise at 0°C.
    • The mixture is stirred at room temperature for 6 hours.
  • Isolation :
    • The organic layer is washed with 1M HCl, brine, and dried over Na₂SO₄.
    • Purification via column chromatography (SiO₂, 7:3 hexanes:EtOAc) yields the sulfonamide.

Yield : 78% (yellow solid).
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 7.95 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, pyrrolidine-H), 2.20–1.90 (m, 4H, pyrrolidine-H).
  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group is reduced to an amine using Pd/C under H₂ atmosphere :

  • Conditions :
    • 4-Nitro intermediate (1.0 equiv) is dissolved in ethanol.
    • 10% Pd/C (0.1 equiv) is added, and the mixture is stirred under H₂ (1 atm) for 12 hours.
  • Workup :
    • The catalyst is filtered through Celite, and the solvent is removed under vacuum.

Yield : 92% (off-white solid).
Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.60 (d, J = 8.4 Hz, 2H, ArH), 6.80 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.65 (d, J = 8.4 Hz, 2H, ArH), 5.20 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.50–3.30 (m, 4H, pyrrolidine-H), 2.10–1.80 (m, 4H, pyrrolidine-H).
  • MS (ESI) : m/z [M+H]⁺ 403.2.

Analytical Data Comparison

Parameter 2-(3,4-Dimethoxyphenyl)pyrrolidine 4-Nitro Intermediate Final Product
Molecular Formula C₁₃H₁₉NO₂ C₁₉H₂₁N₂O₆S C₁₉H₂₃N₂O₄S
Molecular Weight 229.29 g/mol 413.44 g/mol 383.46 g/mol
Melting Point 98–100°C 142–144°C 165–167°C
HPLC Purity >98% >97% >99%

Challenges and Modifications

  • Sulfonylation Efficiency :
    • Lower yields (<50%) occurred with bulkier sulfonyl chlorides, necessitating excess reagent (1.5 equiv).
  • Reduction Side Reactions :
    • Over-reduction to hydroxylamine derivatives was mitigated by strict temperature control (25°C).

Chemical Reactions Analysis

Types of Reactions

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations in Sulfonamide-Linked Heterocycles

The target compound’s pyrrolidine ring distinguishes it from analogs with piperidine, piperazine, or indole-based heterocycles. Key structural analogs include:

Compound Name Heterocyclic Ring Substituents Molecular Formula Molecular Weight Solubility
4-((2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl)sulfonyl)aniline Pyrrolidine (5-membered) 3,4-Dimethoxyphenyl C19H24N2O4S 392.47 Not reported
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine (6-membered) 3-Methyl C12H18N2O2S 254.35 Not reported
4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Piperidine (6-membered) 4-Methyl C12H18N2O2S 254.34 Chloroform, MeOH, DMSO
4-(Piperidin-1-ylsulfonyl)aniline Piperidine (6-membered) None (unsubstituted) C11H16N2O2S 240.32 Not reported

Key Observations :

  • Substituent Effects : Methyl groups on piperidine (e.g., 3- or 4-methyl in ) increase lipophilicity, which correlates with improved solubility in organic solvents like chloroform and DMSO . The 3,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions, a feature critical in receptor targeting .

Role of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety is a shared feature in pharmacologically active compounds. For example:

  • Verapamil-Related Compounds : These derivatives, such as USP Verapamil Related Compound B, utilize the 3,4-dimethoxyphenyl group for calcium channel blockade . This suggests the target compound may similarly target ion channels or GPCRs.
  • Triazole Derivatives : Compounds like 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid derivatives () demonstrate how this substituent contributes to toxicity profiles and synthetic versatility.

Physicochemical and Toxicological Properties

  • Solubility : Piperidine-based analogs (e.g., 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline) show moderate solubility in polar aprotic solvents like DMSO, whereas the target compound’s solubility remains uncharacterized .
  • Toxicity Prediction : Computational tools like GUSAR, used for triazole derivatives in , predict acute toxicity based on structural descriptors. Similar methods could be applied to the target compound to assess LD50 or hepatotoxicity risks.

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